BenchChemオンラインストアへようこそ!

6,7-dimethoxy-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one

Serine protease inhibition Enzyme kinetics Acylation rate constant

6,7-Dimethoxy-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one (CAS 333343-05-8) is a heterocyclic small molecule belonging to the 4H-3,1-benzoxazin-4-one family, characterized by a fused oxazinone core bearing electron-donating 6,7-dimethoxy groups and a sterically demanding ortho-tolyl (2-methylphenyl) substituent at the 2-position. The compound has a molecular formula of C₁₇H₁₅NO₄, a molecular weight of 297.30 g·mol⁻¹, and a computed XLogP3 of 3.2, indicating moderate lipophilicity.

Molecular Formula C17H15NO4
Molecular Weight 297.31
CAS No. 333343-05-8
Cat. No. B2645736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dimethoxy-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one
CAS333343-05-8
Molecular FormulaC17H15NO4
Molecular Weight297.31
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NC3=CC(=C(C=C3C(=O)O2)OC)OC
InChIInChI=1S/C17H15NO4/c1-10-6-4-5-7-11(10)16-18-13-9-15(21-3)14(20-2)8-12(13)17(19)22-16/h4-9H,1-3H3
InChIKeyOYVGERUZAUOBSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dimethoxy-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one (CAS 333343-05-8): Compound Class and Core Characteristics


6,7-Dimethoxy-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one (CAS 333343-05-8) is a heterocyclic small molecule belonging to the 4H-3,1-benzoxazin-4-one family, characterized by a fused oxazinone core bearing electron-donating 6,7-dimethoxy groups and a sterically demanding ortho-tolyl (2-methylphenyl) substituent at the 2-position [1]. The compound has a molecular formula of C₁₇H₁₅NO₄, a molecular weight of 297.30 g·mol⁻¹, and a computed XLogP3 of 3.2, indicating moderate lipophilicity [1]. Benzoxazin-4-ones are established mechanism-based serine protease inhibitors that acylate the active-site serine residue, and the 6,7-dimethoxy substitution pattern has been specifically studied for its kinetic effects on enzyme acylation and deacylation rates [2].

Why Generic Benzoxazinone Substitution Is Not Advisable for 6,7-Dimethoxy-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one (CAS 333343-05-8)


Substituting this compound with a generic benzoxazin-4-one or a close analog lacking either the 6,7-dimethoxy groups or the ortho-methyl substituent on the 2-phenyl ring is not kinetically or pharmacologically neutral. Published kinetic evidence demonstrates that 6,7-dimethoxy substitution directly modulates the acylation rate constant (kₐ) of benzoxazin-4-ones toward serine proteases, while leaving the deacylation rate (kdₑ) almost unaffected [1]. Concurrently, structure–activity relationship (SAR) studies on benzoxazinone α-chymotrypsin inhibitors have established that substituent position on the 2-phenyl ring follows a clear potency rank order of ortho > meta > para [2]. Therefore, simultaneously altering the 6,7-dimethoxy pattern or relocating the methyl group from the ortho to the para position produces a compound with measurably different enzyme kinetics and target engagement, precluding direct one-to-one substitution in experimental protocols.

Quantitative Differentiation Evidence for 6,7-Dimethoxy-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one (CAS 333343-05-8)


6,7-Dimethoxy Substitution Reduces the Acylation Rate Constant Toward Chymotrypsin Relative to the Unsubstituted Benzoxazinone Core

In a comparative kinetic study of eight 4H-3,1-benzoxazin-4-ones against bovine α-chymotrypsin, the introduction of 6,7-dimethoxy groups on the benzoxazinone core was shown to slightly decrease the acylation rate constant (kₐ) compared to the corresponding unsubstituted core, while the deacylation rate constant (kdₑ) remained nearly unaffected [1]. This directly demonstrates that the 6,7-dimethoxy pattern—present in the target compound—produces a kinetically distinct enzyme–inhibitor interaction profile relative to non-methoxylated benzoxazin-4-ones.

Serine protease inhibition Enzyme kinetics Acylation rate constant

Ortho-Methyl Substitution on the 2-Phenyl Ring Confers Superior α-Chymotrypsin Inhibitory Potency Versus Meta and Para Analogs

A systematic SAR study of 28 benzoxazinone derivatives as α-chymotrypsin inhibitors established that compounds bearing strong electron-donating or electron-withdrawing groups on the 2-phenyl ring exhibit higher inhibitory potency when the substituent occupies the ortho position rather than the meta or para position [1]. The target compound carries a 2-methylphenyl (ortho-tolyl) group. In contrast, the commercially available 6,7-dimethoxy-2-(4-methylphenyl) analog (CAS 298215-50-6) bears the methyl group at the para position, which the SAR predicts to be less potent against α-chymotrypsin. IC₅₀ values for the compound series ranged from 6.5 to 341.1 μM, with the most potent inhibitors generally being those with ortho substitution [1].

α-Chymotrypsin inhibition Structure–activity relationship Substituent position effect

Predicted Lipophilicity (XLogP3 = 3.2) Positions the Compound Favorably for Passive Membrane Permeability Versus the Less Lipophilic 2-Phenyl Analog (XLogP3 ≈ 2.5)

The computed XLogP3 of 6,7-dimethoxy-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one is 3.2 [1]. The des-methyl analog, 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one (CAS 31164-96-2) has a molecular weight of 283.28 g·mol⁻¹ and, by removing the methyl group, is expected to have an XLogP3 approximately 0.5–0.7 log units lower (~2.5–2.7), based on the ~0.5 logP increment typically contributed by an aromatic methyl group. The ortho-methyl group therefore increases lipophilicity into the range considered favorable for passive membrane permeability (LogP 1–4) while remaining below the threshold (LogP > 5) associated with poor solubility and promiscuous binding.

Lipophilicity Drug-likeness Passive permeability

Commercially Available Purity Specification (≥97%) Meets the Threshold for Reproducible Biochemical Assays, Differentiating from Lower-Purity Analog Batches

Multiple reputable chemical vendors list 6,7-dimethoxy-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one with a minimum purity specification of 97% (AKSci) or 98% (Leyan) . In comparison, the closely related 6,7-dimethoxy-2-phenyl-4H-3,1-benzoxazin-4-one (CAS 31164-96-2) is listed at 95% minimum purity from the same supplier . Although both specifications are adequate for most screening applications, the higher guaranteed purity of the ortho-methyl analog reduces the likelihood of confounding assay results arising from impurities when used at higher screening concentrations (e.g., 10–30 μM).

Chemical purity Assay reproducibility Procurement specification

Recommended Research Application Scenarios for 6,7-Dimethoxy-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one (CAS 333343-05-8)


Serine Protease Mechanism-of-Action Studies Requiring a Defined Acylation/Deacylation Kinetic Signature

Based on the kinetic evidence that 6,7-dimethoxy substitution selectively modulates the acylation rate constant (kₐ) of benzoxazin-4-ones toward serine proteases while preserving deacylation rate (kdₑ) [1], this compound is the appropriate choice for investigators studying the kinetic partitioning of acyl-enzyme intermediates. Its slower acylation relative to the unsubstituted core allows temporal resolution of the acylation step in stopped-flow or quench-flow experiments, which is not achievable with faster-acylating, non-methoxylated benzoxazinones.

Structure–Activity Relationship Libraries Optimizing 2-Phenyl Substituent Topology for Chymotrypsin-Like Protease Inhibition

The ortho-methylphenyl substituent on the target compound aligns with the independently validated SAR finding that ortho substitution on the 2-phenyl ring yields superior α-chymotrypsin inhibition compared to meta or para congeners [2]. This compound should be used as the ortho-substituted reference standard in any focused library that systematically varies the position (ortho, meta, para) and electronic nature of substituents on the 2-phenyl ring of 6,7-dimethoxybenzoxazin-4-ones.

Cell-Permeability Screening Panels Where Lipophilicity Is a Key Determinant of Intracellular Target Engagement

With a computed XLogP3 of 3.2, the compound resides in the optimal lipophilicity window for passive membrane permeability [3]. In parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer transport studies, this compound can serve as a moderate-logP benzoxazinone probe, enabling direct comparison with the less lipophilic 2-phenyl analog (estimated XLogP3 ~2.5–2.7) to quantify the contribution of a single aromatic methyl group to permeability and cellular uptake.

Quote Request

Request a Quote for 6,7-dimethoxy-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.